molecular formula C9H10BrCl B15093526 1-(2-Bromoethyl)-4-(chloromethyl)benzene CAS No. 24249-98-7

1-(2-Bromoethyl)-4-(chloromethyl)benzene

Cat. No.: B15093526
CAS No.: 24249-98-7
M. Wt: 233.53 g/mol
InChI Key: JPYUFSJSCUJKPF-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(chloromethyl)benzene (CAS: 24249-98-7) is an aromatic compound with the molecular formula C₉H₁₀ClBr and a molecular weight of 233.53 g/mol . Its structure features a benzene ring substituted with a 2-bromoethyl group (–CH₂CH₂Br) and a chloromethyl group (–CH₂Cl) at the para positions. The compound’s SMILES notation is BrCCC1=CC=C(CCl)C=C1, and its InChIKey is JPYUFSJSCUJKPF-UHFFFAOYSA-N .

Properties

CAS No.

24249-98-7

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(chloromethyl)benzene

InChI

InChI=1S/C9H10BrCl/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2

InChI Key

JPYUFSJSCUJKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCBr)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- typically involves the substitution reactions on a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-bromoethyl chloride and chloromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms serve as electrophilic centers, facilitating nucleophilic substitution (SN2 or SN1 mechanisms) under appropriate conditions.

Bromoethyl Group Reactivity

  • Reagents/Conditions : Sodium methoxide (NaOMe), potassium thiolate (KSH), or amines (e.g., NH₃) in polar aprotic solvents (e.g., DMF, DMSO).

  • Products :

    • Methoxyethyl derivative with NaOMe.

    • Thioether with KSH.

    • Amine-substituted derivatives with NH₃ or primary amines.

Chloromethyl Group Reactivity

  • Reagents/Conditions : Similar nucleophiles under milder conditions due to the higher leaving-group ability of Cl⁻ compared to Br⁻.

  • Products :

    • Alcohols (with H₂O/OH⁻).

    • Thioethers (with NaSH).

    • Azides (with NaN₃) .

Table 1: Substitution Reactions

Reactive SiteNucleophileReagents/ConditionsProductYield (%)*
BromoethylMethoxideNaOMe/DMF, 60°CAr-CH₂CH₂OMe85–90
BromoethylThiolateKSH/DMSO, 25°CAr-CH₂CH₂SH75–80
ChloromethylAmineNH₃/EtOH, 50°CAr-CH₂NH₂70–75
ChloromethylAzideNaN₃/DMF, 80°CAr-CH₂N₃90–95

*Yields are approximate and based on literature precedents for analogous reactions .

Cross-Coupling Reactions

The bromoethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

  • Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME/H₂O, 80°C.

  • Product : Biaryl derivatives via aryl-aryl bond formation.

Heck Reaction

  • Reagents/Conditions : Pd(OAc)₂, PPh₃, alkene, NEt₃, DMF, 100°C.

  • Product : Styrene derivatives through alkene insertion.

Table 2: Cross-Coupling Reactions

Reaction TypePartnerCatalyst SystemProductApplication
Suzuki-MiyauraPhB(OH)₂Pd(PPh₃)₄/K₂CO₃Ar-CH₂CH₂-PhPharmaceutical intermediates
HeckCH₂=CHCO₂MePd(OAc)₂/PPh₃Ar-CH₂CH₂-CH=CHCO₂MePolymer synthesis

Oxidation Reactions

The benzylic positions (adjacent to the aromatic ring) are susceptible to oxidation.

  • Reagents/Conditions : KMnO₄/H₂SO₄ (strong oxidation), CrO₃/AcOH.

  • Products :

    • Bromoethyl → Ketone (Ar-CO-CH₂Br) under vigorous conditions.

    • Chloromethyl → Carboxylic acid (Ar-COOH) via intermediate aldehyde .

Reduction Reactions

Halogen removal or functional-group modification is achievable via reduction.

  • Reagents/Conditions :

    • LiAlH₄/THF: Reduces -CH₂Br to -CH₂CH₃.

    • H₂/Pd-C: Catalytic hydrogenation removes both Br and Cl, yielding ethylbenzene derivatives .

Table 3: Reduction Pathways

Reducing AgentTarget GroupProductSelectivity
LiAlH₄BromoethylAr-CH₂CH₃High
H₂/Pd-CBoth Br/ClAr-CH₂CH₂-CH₂PhModerate

Mechanistic Insights

  • Nucleophilic Substitution : The bromoethyl group undergoes SN2 mechanisms due to its primary alkyl structure, while the chloromethyl group may proceed via SN1 in polar solvents.

  • Cross-Coupling : Oxidative addition of Pd⁰ to the C-Br bond initiates Suzuki/Heck pathways, followed by transmetallation or alkene insertion.

  • Oxidation : Benzylic hydrogen abstraction by Mn(VII) or Cr(VI) oxidants generates radical intermediates, leading to ketone/carboxylic acid formation .

Comparative Reactivity

Reaction TypeRate (Bromoethyl vs. Chloromethyl)Dominant Pathway
Nucleophilic SubstitutionBr: Faster (better LG)SN2 (Br), SN1 (Cl)
Cross-CouplingBr exclusivelySuzuki/Heck
OxidationChloromethyl more reactiveRadical mechanism

Scientific Research Applications

Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements to form stable products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which can stabilize or destabilize certain reaction intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity, physical properties, and applications of halogenated benzene derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Synthesis Insights
1-(2-Bromoethyl)-4-(chloromethyl)benzene C₉H₁₀ClBr 233.53 –CH₂CH₂Br (para), –CH₂Cl (para) Intermediate in pharmaceuticals
1-(2-Bromoethyl)-4-methoxybenzene C₉H₁₁BrO 229.09 –CH₂CH₂Br (para), –OCH₃ (para) Drug synthesis (yield: 37% with K₂CO₃)
(2-Bromoethyl)benzene C₈H₉Br 185.06 –CH₂CH₂Br (no para substituent) Low-yield reactions (20% with Cs₂CO₃)
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene C₉H₈BrF₃ 261.06 –CH₂CH₂Br (para), –CF₃ (meta) Higher yield (51%) due to electron-withdrawing –CF₃ group
4-Bromobenzyl chloride C₇H₆BrCl 205.48 –CH₂Cl (para), –Br (para) Precursor for agrochemicals
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO 231.09 –OCH₂CH₂Br (para), –CH₃ (para) Specialty chemical synthesis
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) enhance electrophilic substitution yields (51% vs. 20–37% for –OCH₃ or –CH₃) .
  • Positional Influence : Para-substituted derivatives (e.g., 1-(2-bromoethyl)-4-methoxybenzene) exhibit higher synthetic utility compared to meta-substituted analogs due to steric and electronic advantages.
  • Halogen Diversity : Chloromethyl (–CH₂Cl) and bromoethyl (–CH₂CH₂Br) groups provide distinct reactivity profiles. For example, –CH₂Cl is more reactive in nucleophilic substitutions, while –CH₂CH₂Br facilitates alkylation reactions .

Physicochemical Properties

  • Hydrophobicity : The XLogP value of this compound (3.3) is higher than 4-bromobenzyl chloride (2.8), reflecting the additive hydrophobic contributions of the bromoethyl group .
  • Thermal Stability : Compounds with –CF₃ substituents (e.g., 1-(2-bromoethyl)-3-(trifluoromethyl)benzene) exhibit higher thermal stability due to strong C–F bonds .

Biological Activity

1-(2-Bromoethyl)-4-(chloromethyl)benzene, a compound with significant structural features, is of interest due to its potential biological activity. This compound belongs to the class of brominated and chlorinated aromatic compounds, which have been studied for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic uses.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of halogens like bromine and chlorine enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

  • Case Study : A study on related compounds demonstrated that chlorinated benzyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

Cytotoxicity and Mutagenicity

The cytotoxic effects of halogenated compounds have been a subject of investigation. Data suggest that some derivatives can induce cytotoxicity in mammalian cell lines, raising concerns about their safety for therapeutic use.

  • Cytotoxicity Findings : In vitro assays revealed that certain brominated compounds showed IC50 values indicating cytotoxic effects at concentrations as low as 10 µM. This suggests a need for careful evaluation when considering these compounds for medicinal purposes .
  • Mutagenicity : According to reports from various studies, several halogenated compounds are classified as mutagenic. The potential for this compound to induce mutations in genetic material should be assessed through standardized mutagenicity tests .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structure. The presence of both bromine and chlorine in this compound suggests a potential for enhanced activity compared to non-halogenated analogs.

Substituent Activity Notes
BromineAntimicrobialEnhances membrane penetration
ChlorineCytotoxicIncreases lipophilicity
Ethyl GroupModulates activityAffects solubility and reactivity

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid membranes, disrupting cellular integrity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism, leading to growth inhibition.

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